molecular formula C13H10F3NS B11981252 (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine

(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine

Cat. No.: B11981252
M. Wt: 269.29 g/mol
InChI Key: JWFZCCROOBNXPL-UHFFFAOYSA-N
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Description

(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine is a compound that features a thiophene ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine typically involves the condensation of thiophene-2-carbaldehyde with 2-trifluoromethyl aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to scale up the synthesis efficiently .

Chemical Reactions Analysis

(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. .

Scientific Research Applications

(1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Molecular docking studies have shown that the compound can interact with DNA gyrase, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar compounds to (1-Thiophen-2-yl-ethylidene)-(2-trifluoromethyl-phenyl)-amine include:

Properties

Molecular Formula

C13H10F3NS

Molecular Weight

269.29 g/mol

IUPAC Name

1-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]ethanimine

InChI

InChI=1S/C13H10F3NS/c1-9(12-7-4-8-18-12)17-11-6-3-2-5-10(11)13(14,15)16/h2-8H,1H3

InChI Key

JWFZCCROOBNXPL-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=CS2

Origin of Product

United States

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